Chemical structure and molecular weight of Methyl 2-(4-aminophenylamino)acetate HCl
Chemical structure and molecular weight of Methyl 2-(4-aminophenylamino)acetate HCl
An In-depth Technical Guide to Methyl 2-(4-aminophenylamino)acetate HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of Methyl 2-(4-aminophenylamino)acetate hydrochloride, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on its chemical structure, theoretical properties, and plausible synthetic routes based on established chemical principles and data from closely related analogues.
Chemical Structure and Molecular Identity
Methyl 2-(4-aminophenylamino)acetate hydrochloride is the hydrochloride salt of the methyl ester of N-(4-aminophenyl)glycine. The core structure consists of a para-phenylenediamine moiety where one of the amino groups is N-substituted with a methyl acetate group. The hydrochloride salt is formed by the protonation of one or both of the basic nitrogen atoms, most likely the more basic primary amino group.
The chemical structure can be represented as follows:
Caption: Chemical structure of Methyl 2-(4-aminophenylamino)acetate HCl
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₃ClN₂O₂ |
| Molecular Weight | 216.66 g/mol |
| IUPAC Name | methyl 2-[(4-aminophenyl)amino]acetate hydrochloride |
Synthesis and Methodology
A plausible synthetic route for Methyl 2-(4-aminophenylamino)acetate involves the N-alkylation of p-phenylenediamine with a suitable two-carbon electrophile bearing the methyl ester. A common method for such a transformation is the reaction with a methyl haloacetate.
Experimental Workflow: Conceptual Synthesis
Caption: Conceptual workflow for the synthesis of Methyl 2-(4-aminophenylamino)acetate HCl.
Step-by-Step Protocol (Hypothetical)
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Reaction Setup: In a round-bottom flask, dissolve p-phenylenediamine in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. The use of an excess of p-phenylenediamine can help to minimize dialkylation.
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Addition of Alkylating Agent: To the stirred solution, add methyl chloroacetate dropwise at room temperature. The reaction is typically carried out in the presence of a non-nucleophilic base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloric acid formed during the reaction.
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Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Workup and Isolation of the Free Base: Upon completion, the reaction mixture is typically poured into water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude free base, Methyl 2-(4-aminophenylamino)acetate.
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Purification of the Free Base: The crude product can be purified by column chromatography on silica gel.
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Formation of the Hydrochloride Salt: The purified free base is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in a non-aqueous solvent (e.g., HCl in isopropanol or diethyl ether) is then added dropwise with stirring. The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with the solvent, and dried under vacuum.
Potential Applications in Research and Drug Development
While specific applications for this exact molecule are not documented, its structure suggests several areas of potential utility for researchers.
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Building Block for Medicinal Chemistry: The presence of a primary aromatic amine and a secondary amine, along with a methyl ester, makes this compound a versatile scaffold for the synthesis of more complex molecules. The primary amine can be readily derivatized through acylation, sulfonylation, or diazotization reactions. The secondary amine can also undergo further reactions. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.
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Precursor for Heterocyclic Synthesis: Phenylenediamine derivatives are common precursors for the synthesis of various heterocyclic systems, such as benzimidazoles, which are important pharmacophores in many drug molecules.[1]
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Analog for Structure-Activity Relationship (SAR) Studies: In the context of drug discovery, this molecule could serve as an analog in SAR studies to probe the importance of the linker between the aromatic ring and the acetate group. For instance, it could be compared with compounds like Methyl 2-(4-aminophenyl)acetate to understand the effect of the additional amino group on biological activity.[2]
Conclusion
Methyl 2-(4-aminophenylamino)acetate hydrochloride is a chemical entity with a structure that suggests significant potential as a building block in synthetic and medicinal chemistry. Although detailed experimental data for this specific compound is sparse, its synthesis can be reasonably proposed based on standard organic chemistry transformations. Its versatile functional groups offer multiple points for chemical modification, making it an attractive starting material for the generation of compound libraries for drug discovery and other applications. Further research is warranted to synthesize and characterize this compound and to explore its full potential in various scientific domains.
References
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PubChem. Methyl 2-(4-aminophenyl)acetate. [Link]
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Veeprho. Methyl 2-(4-aminophenyl)acetate. [Link]
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LookChem. What is Reaction of o-phenylenediamine with chloroacetic acid. [Link]
- Google Patents. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole.
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MDPI. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. [Link]
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DergiPark. Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Thei. [Link]
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ResearchGate. Reaction of o-phenylenediamine with organic acids. [Link]
